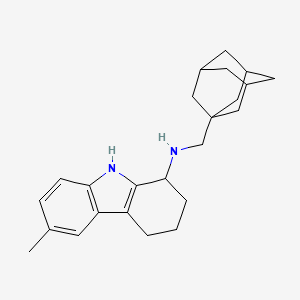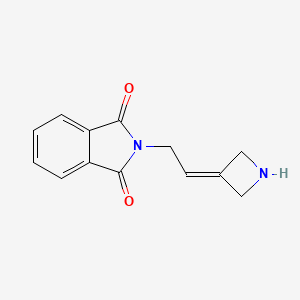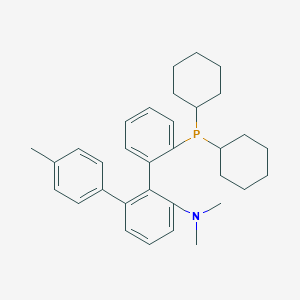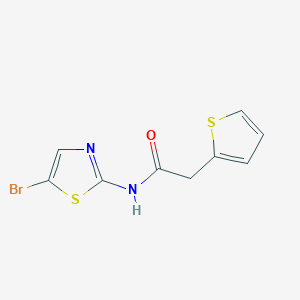![molecular formula C11H8ClN5O2 B14911713 3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine](/img/structure/B14911713.png)
3-chloro-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is derived from 4-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone typically involves the condensation reaction between 4-nitrobenzaldehyde and 6-chloro-3-pyridazinyl hydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and pyridazinyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The hydrazone linkage can participate in substitution reactions, where the hydrazone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Nitro and pyridazinyl derivatives.
Reduction: Amino derivatives.
Substitution: Substituted hydrazones with different functional groups.
科学的研究の応用
4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of 4-nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Further research is needed to elucidate the precise molecular mechanisms and targets.
類似化合物との比較
- 4-Nitrobenzaldehyde (6-oxo-3-pyridazinyl)hydrazone
- 4-Nitrobenzaldehyde (5-phenyl-1,3-thiazolidin-2-ylidene)hydrazone
- 4-Nitrobenzaldehyde (2,2,2-trifluoroethyl)hydrazone
Comparison: 4-Nitrobenzaldehyde (6-chloro-3-pyridazinyl)hydrazone is unique due to the presence of both the nitrobenzaldehyde and pyridazinyl moieties, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for specific research applications.
特性
分子式 |
C11H8ClN5O2 |
|---|---|
分子量 |
277.66 g/mol |
IUPAC名 |
6-chloro-N-[(E)-(4-nitrophenyl)methylideneamino]pyridazin-3-amine |
InChI |
InChI=1S/C11H8ClN5O2/c12-10-5-6-11(16-14-10)15-13-7-8-1-3-9(4-2-8)17(18)19/h1-7H,(H,15,16)/b13-7+ |
InChIキー |
CFYXIAFKDLLULQ-NTUHNPAUSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/NC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NNC2=NN=C(C=C2)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate](/img/structure/B14911636.png)
![(4E)-4-{hydroxy[3-methyl-4-(propan-2-yloxy)phenyl]methylidene}-1-(2-methoxyethyl)-5-(4-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B14911644.png)

![Methyl bicyclo[2.1.0]pentane-1-carboxylate](/img/structure/B14911658.png)









